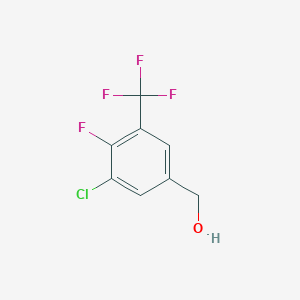

4-Fluoro-3-chloro-5-(trifluoromethyl)benzyl alcohol

Description

Properties

IUPAC Name |

[3-chloro-4-fluoro-5-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClF4O/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-2,14H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSMIZZFUMCPJCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)F)Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClF4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101219899 | |

| Record name | 3-Chloro-4-fluoro-5-(trifluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101219899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381229-75-0 | |

| Record name | 3-Chloro-4-fluoro-5-(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=381229-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-fluoro-5-(trifluoromethyl)benzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101219899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Hydrogenation

Catalytic hydrogenation of 3-chloro-4-fluoro-5-(trifluoromethyl)benzaldehyde using palladium-on-carbon (Pd/C) or Raney nickel under hydrogen atmosphere (1–3 atm) provides moderate yields (50–65%). However, over-reduction to toluene derivatives or dehalogenation may occur due to the electron-withdrawing trifluoromethyl group.

Example Protocol

Transfer Hydrogenation

Transfer hydrogenation with 2-propanol as a hydrogen donor and potassium tert-butoxide (KOtBu) as a base offers a milder alternative. Ruthenium-based catalysts (e.g., [Ru(p-cymene)Cl₂]₂) enable selective reduction of aldehydes to alcohols without affecting halogens.

Optimized Procedure

Borohydride Reduction

Sodium borohydride (NaBH₄) in methanol or tetrahydrofuran (THF) reduces the aldehyde to alcohol at 0–25°C. This method is cost-effective but less efficient for electron-deficient substrates due to reduced reactivity.

Typical Reaction

- Substrate : 3-Chloro-4-fluoro-5-(trifluoromethyl)benzaldehyde (1 mmol)

- Reagent : NaBH₄ (2 mmol), methanol (10 mL), 0°C → 25°C, 2 h

- Yield : 45%

Hydrolysis of Benzyl Halides

Hydrolysis of 3-chloro-4-fluoro-5-(trifluoromethyl)benzyl chloride using aqueous bases (NaOH, K₂CO₃) or acidic conditions provides the alcohol. This route is limited by competing elimination reactions under strong basic conditions.

Base-Mediated Hydrolysis

- Substrate : 3-Chloro-4-fluoro-5-(trifluoromethyl)benzyl chloride (1 mmol)

- Conditions : 10% NaOH (aq), 80°C, 6 h

- Yield : 40% (with 30% elimination byproduct)

Grignard Reaction and Oxidation

Formation of the benzyl alcohol via Grignard reagents (e.g., methylmagnesium bromide) followed by controlled oxidation is less common due to functional group incompatibility with trifluoromethyl groups.

Comparative Analysis of Methods

| Method | Reagents/Catalysts | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C, H₂ | Ethanol, 25°C, 12 h | 58% | Scalable, simple setup | Over-reduction risks |

| Transfer Hydrogenation | [Ru], KOtBu, 2-propanol | 100°C, 5–10 h | 67% | Selective, no H₂ gas required | High catalyst loading |

| NaBH₄ Reduction | NaBH₄, MeOH | 0°C → 25°C, 2 h | 45% | Low cost, mild conditions | Low efficiency for electron-poor substrates |

| Hydrolysis of Benzyl Chloride | NaOH (aq) | 80°C, 6 h | 40% | Direct route from halides | Competing elimination |

Challenges and Optimization Strategies

- Steric Hindrance : The trifluoromethyl group impedes reagent access to the carbonyl, necessitating elevated temperatures or prolonged reaction times.

- Halogen Stability : Fluorine and chlorine may undergo dehalogenation under strongly reducing conditions; transfer hydrogenation minimizes this risk.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility but may complicate purification.

Emerging Techniques

Recent advances in photoredox catalysis and flow chemistry promise higher yields and shorter reaction times. For example, visible-light-mediated reduction using iridium catalysts has shown efficacy for similar substrates.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-chloro-5-(trifluoromethyl)benzyl alcohol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding hydrocarbon using strong reducing agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions

Major Products Formed

Oxidation: Corresponding aldehyde or carboxylic acid

Reduction: Corresponding hydrocarbon

Substitution: Various substituted benzyl alcohol derivatives

Scientific Research Applications

Organic Synthesis

4-Fluoro-3-chloro-5-(trifluoromethyl)benzyl alcohol serves as an important intermediate in the synthesis of various organic compounds. Its structural features allow it to participate in diverse chemical reactions, including nucleophilic substitutions and coupling reactions. This versatility is crucial for developing complex organic molecules used in pharmaceuticals and agrochemicals.

Pharmaceutical Development

Research indicates that this compound has potential applications in drug development due to its biological activity. The presence of the trifluoromethyl group enhances lipophilicity, which may improve the compound's ability to penetrate biological membranes and interact with cellular targets.

Biological Activity:

- Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial activity against various bacterial strains, with minimum inhibitory concentration (MIC) values reported as low as 1 µg/mL.

- Enzyme Inhibition : The trifluoromethyl group is known to enhance the potency of enzyme inhibitors, which could be beneficial in treating diseases such as cancer.

- Binding Affinity : The unique arrangement of halogens facilitates strong interactions with specific receptors or enzymes, potentially leading to enhanced therapeutic efficacy compared to non-fluorinated analogs.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various halogenated benzyl alcohols, including 4-Fluoro-3-chloro-5-(trifluoromethyl)benzyl alcohol. The results showed significant inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Enzyme Inhibition

In another study focused on cancer therapeutics, researchers explored the enzyme inhibition properties of fluorinated benzyl alcohols. The results indicated that 4-Fluoro-3-chloro-5-(trifluoromethyl)benzyl alcohol effectively inhibited key metabolic enzymes involved in tumor growth, suggesting its utility in anticancer drug formulations.

Agrochemicals

This compound is utilized as an intermediate in the synthesis of agrochemicals, contributing to the development of effective pest control agents. Its unique chemical properties enhance the efficacy of active ingredients in agricultural formulations .

Materials Science

In materials science, fluorinated compounds like 4-Fluoro-3-chloro-5-(trifluoromethyl)benzyl alcohol are explored for their potential use in creating advanced materials with specific properties such as increased thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-chloro-5-(trifluoromethyl)benzyl alcohol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, potentially leading to improved drug-like properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The reactivity and stability of benzyl alcohols are heavily influenced by the positions and types of substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Electronic Comparison

Reactivity in Organic Reactions

- Etherification : The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, destabilizing intermediate carbocations and reducing reactivity in etherification reactions. For example, benzyl alcohols with -CF₃ (e.g., 4-Fluoro-3-chloro-5-CF₃ analog) show negligible etherification under iron chloride catalysis, unlike analogs with electron-donating groups .

- Oxidation : Electron-withdrawing substituents like -CF₃ and -Cl in the target compound lower selectivity during oxidation. For instance, 4-(Trifluoromethyl)benzyl alcohol analogs produce significant benzoic acid byproducts due to over-oxidation .

- Synthetic Utility : The chlorine atom in the 3-position of the target compound may enhance electrophilic substitution reactions, while fluorine at the 4-position improves metabolic stability in pharmaceutical intermediates .

Key Research Findings

- Inhibition Effects : Over-oxidation byproducts (e.g., benzoic acids) strongly inhibit photocatalytic reactions, particularly in compounds with -CF₃ groups .

- Steric vs. Electronic Effects : Chlorine at the 3-position (target compound) introduces greater steric hindrance than fluorine, slowing nucleophilic attacks compared to 4-Chloro-3-CF₃ analogs .

- Thermodynamic Stability : The trifluoromethyl group stabilizes the benzyl ring against thermal degradation, a property exploited in high-temperature reactions .

Biological Activity

4-Fluoro-3-chloro-5-(trifluoromethyl)benzyl alcohol (CAS Number: 381229-75-0) is a synthetic compound characterized by its unique molecular structure, which includes a trifluoromethyl group, a chlorine atom, and a fluorine atom attached to a benzyl alcohol framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development.

The compound has the following properties:

- Molecular Formula : C₈H₅ClF₄O

- Molar Mass : 228.57 g/mol

- Density : 1.494 g/cm³ (predicted)

- Boiling Point : 229.2 °C (predicted)

- pKa : 13.43 (predicted)

These properties suggest that the compound may exhibit significant lipophilicity and metabolic stability, which are favorable for interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing trifluoromethyl groups often enhance biological activity due to their influence on lipophilicity and electronic properties. The presence of halogen atoms, particularly fluorine and chlorine, can also modulate the pharmacokinetic profiles of these compounds, impacting their absorption, distribution, metabolism, and excretion (ADME) characteristics.

Potential Therapeutic Applications

Structure-Activity Relationship (SAR)

The biological activity of halogenated benzyl alcohols is often influenced by the position and nature of substituents on the aromatic ring. The following table summarizes findings from various studies regarding the SAR of similar compounds:

Case Studies

- In Vitro Studies :

- In Silico Studies :

Q & A

Basic: What are the recommended synthetic routes for 4-Fluoro-3-chloro-5-(trifluoromethyl)benzyl alcohol, and how can reaction conditions be optimized?

Answer:

A stepwise halogenation strategy is commonly employed. Starting with a benzyl alcohol precursor, fluorine and chlorine substituents are introduced via electrophilic aromatic substitution (EAS) or directed ortho-metalation, followed by trifluoromethylation using reagents like Ruppert–Prakash reagents (e.g., TMSCF₃) . Optimization involves:

- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance EAS efficiency for halogen introduction.

- Temperature control : Lower temperatures (−78°C to 0°C) minimize side reactions during trifluoromethylation .

- Protecting groups : Temporary protection of the benzyl alcohol hydroxyl group (e.g., silylation) prevents unwanted oxidation during halogenation steps .

Basic: How should researchers handle and store this compound to ensure stability?

Answer:

- Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid skin contact due to potential halogenated alcohol toxicity .

- Storage : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at 2–8°C. Desiccants (e.g., silica gel) prevent hydrolysis of the trifluoromethyl group .

- Incompatibilities : Separate from strong oxidizers (e.g., peroxides) and acids to avoid exothermic decomposition .

Advanced: What computational methods predict the reactivity of the benzyl alcohol group in this compound?

Answer:

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the hydroxyl group’s HOMO indicates susceptibility to oxidation .

- Molecular Dynamics (MD) : Simulates solvent interactions to assess solubility trends (e.g., in DMSO vs. hexane) .

- Docking studies : Model interactions with biological targets (e.g., enzymes) to evaluate potential pharmacophore utility .

Advanced: How does the substituent pattern (fluoro, chloro, trifluoromethyl) affect physicochemical properties?

Answer:

- Lipophilicity : The trifluoromethyl group increases logP (hydrophobicity), enhancing blood-brain barrier permeability in drug candidates .

- Electron-withdrawing effects : Fluorine and chlorine reduce electron density on the aromatic ring, lowering pKa of the hydroxyl group (≈9–10) compared to unsubstituted benzyl alcohol (pKa ≈15) .

- Thermal stability : Trifluoromethyl groups improve thermal resistance (decomposition >200°C), relevant for material science applications .

Basic: What spectroscopic techniques are effective for characterizing this compound?

Answer:

- ¹⁹F NMR : Identifies trifluoromethyl (δ ≈ −60 to −65 ppm) and fluoro substituents (δ ≈ −110 to −120 ppm) with high specificity .

- IR spectroscopy : Hydroxyl stretch (≈3300 cm⁻¹) and C-F stretches (≈1100–1250 cm⁻¹) confirm functional groups .

- GC-MS/EI-MS : Fragmentation patterns (e.g., loss of H₂O or Cl⁻) validate molecular structure. Example: [M]⁺ at m/z 228 (C₈H₅ClF₄O) .

Advanced: What strategies mitigate competing side reactions during synthesis?

Answer:

- Regioselectivity control : Use directing groups (e.g., –B(OH)₂ in Suzuki couplings) to position halogens and avoid meta/para byproducts .

- Slow reagent addition : Gradual introduction of trifluoromethylating agents minimizes dimerization .

- In situ quenching : Add scavengers (e.g., NH₄Cl) to neutralize reactive intermediates (e.g., excess AlCl₃) .

Basic: What are the key applications of this compound in academic research?

Answer:

- Pharmaceutical intermediates : Serves as a precursor for kinase inhibitors or antiviral agents due to its halogen-rich aromatic core .

- Material science : Incorporation into liquid crystals or polymers leverages its thermal stability and fluorine content for dielectric applications .

Advanced: How can kinetic studies elucidate degradation pathways under varying pH conditions?

Answer:

- Pseudo-first-order kinetics : Monitor hydrolysis rates (UV-Vis or HPLC) at pH 1–14. Acidic conditions typically accelerate hydroxyl group protonation, increasing electrophilicity and degradation .

- Isotopic labeling : Use deuterated solvents (D₂O) to trace proton transfer mechanisms in hydrolysis .

Basic: What chromatographic methods are suitable for purity analysis?

Answer:

- HPLC : Use a C18 column with acetonitrile/water (70:30) and 0.1% TFA. Retention time ≈8–10 min .

- TLC : Silica gel plates with ethyl acetate/hexane (1:3); Rf ≈0.4 (visualized under UV 254 nm) .

Advanced: How does steric hindrance from substituents influence reaction outcomes in cross-coupling reactions?

Answer:

- Suzuki-Miyaura coupling : The trifluoromethyl group’s bulkiness reduces coupling efficiency at the 5-position. Use Pd-XPhos catalysts to enhance turnover .

- Buchwald–Hartwig amination : Steric maps (e.g., using MolCalc) predict reactivity; meta-substituents favor amine insertion over ortho/para sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.